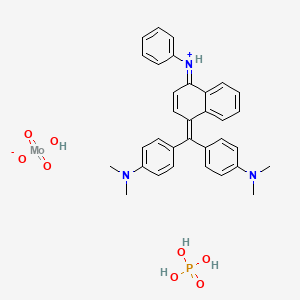
Benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes both benzoic acid and hydroxyphenyl groups, making it a versatile molecule in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino- typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoic acid with 4-hydroxyphenylamine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzoic acid derivatives .
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor to aspirin.
4-Hydroxybenzoic acid: Used in the synthesis of parabens, which are common preservatives.
2,3-Dihydroxybenzoic acid: Studied for its antioxidant properties.
Uniqueness
Benzoic acid, 2-hydroxy-4-(((4-hydroxyphenyl)amino)oxoacetyl)amino- is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
93628-86-5 |
|---|---|
Formule moléculaire |
C15H12N2O6 |
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
2-hydroxy-4-[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12N2O6/c18-10-4-1-8(2-5-10)16-13(20)14(21)17-9-3-6-11(15(22)23)12(19)7-9/h1-7,18-19H,(H,16,20)(H,17,21)(H,22,23) |
Clé InChI |
CTIPGEMNBSKJHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12735093.png)
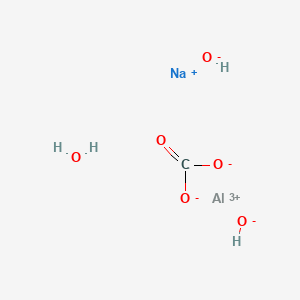
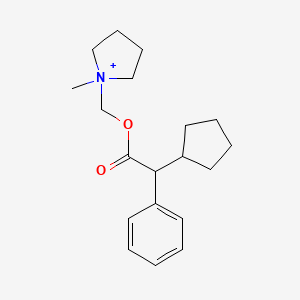
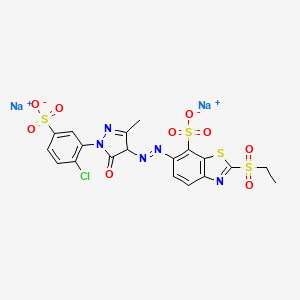
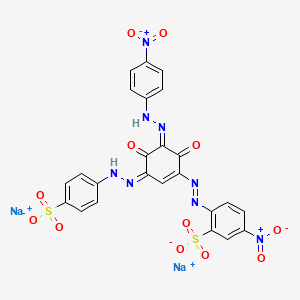
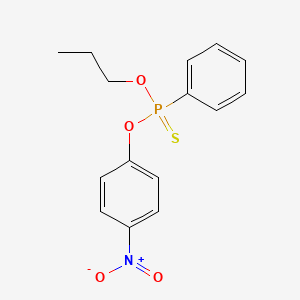
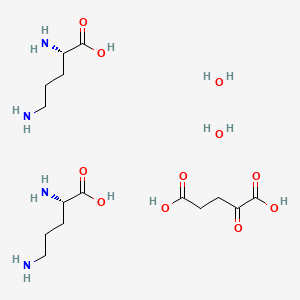
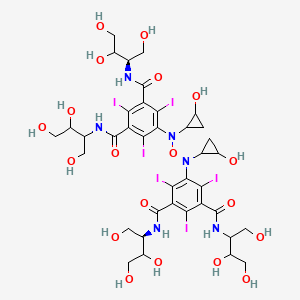


![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)

